molecular formula C12H6Cl4N2O3 B2877858 [2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate CAS No. 1004166-68-0

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate

Cat. No. B2877858
CAS RN: 1004166-68-0
M. Wt: 367.99
InChI Key: YMVKVKDEETWVGV-UHFFFAOYSA-N
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Description

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme. It also contains a carboxylate ester group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the pyrrole ring and the ester group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with oxidizing and reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the ester group could make the compound more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

The synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation demonstrates the utility of related compounds in synthesizing complex molecular architectures. This methodology highlights the regioselectivity and diastereoselectivity achievable with such systems, offering pathways to new chemical entities for pharmaceuticals and materials science (Zhu, Lan, & Kwon, 2003). Similarly, the synthesis of pyrrolidine-2,4-diones from their ethoxycarbonyl derivatives underlines the versatility of pyrrolidine rings in organic synthesis, paving the way for the creation of novel bioactive compounds (Mulholland, Foster, & Haydock, 1972).

Applications in Crystal Engineering

Research into pyrrole-2-carboxylate derivatives has identified them as robust synthons for crystal engineering. The ability to form hexagonal and grid supramolecular structures from these compounds underlines their potential in designing new materials with specific optical, electronic, or mechanical properties (Yin & Li, 2006). This aspect of research is crucial for the development of next-generation materials for applications in nanotechnology, electronics, and photonics.

Antibacterial Activity

Studies on pyrrolopyridine and pyridone analogs have demonstrated potential antibacterial activity, which could be crucial for developing new antibiotics. For instance, novel ethyl 2-oxo-4,6-diaryl-1,2,3,4-tetrahydropyridine-3-carboxylate derivatives synthesized from the cyclization of diethylmalonate to chalcones showed poor activity against human pathogen microorganisms, indicating a need for further optimization in this chemical space (Gezegen, Ceylan, Karaman, & Şahin, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Pyrrole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral activities .

Future Directions

The study and development of pyrrole derivatives is a vibrant field of research due to their wide range of biological activities. Future research could involve the synthesis of new derivatives and the exploration of their potential applications .

properties

IUPAC Name

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4N2O3/c13-7-8(14)10(18-11(16)9(7)15)12(20)21-4-6(19)5-2-1-3-17-5/h1-3,17H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVKVKDEETWVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)COC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate

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